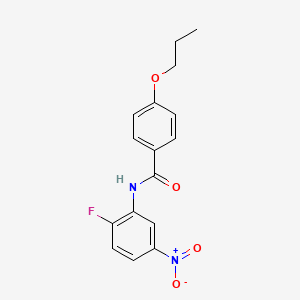
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to inhibit cyclooxygenase enzymes and nuclear factor-kappa B, which are involved in the production of inflammatory mediators and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and other inflammatory conditions. However, one of the limitations of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is its potential toxicity, as it has been found to induce liver damage in some animal studies.
Direcciones Futuras
There are several future directions for the research and development of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide. One potential direction is to investigate its anti-cancer properties further and explore its potential as a cancer treatment. Another direction is to study its mechanism of action more closely to identify potential targets for drug development. Additionally, further research is needed to determine the safety and efficacy of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in human clinical trials.
Métodos De Síntesis
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-fluoro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas. The final product, N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has shown promising results in various scientific research applications, including drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a potential candidate for the treatment of chronic pain and other inflammatory conditions. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGKHFOKRSYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
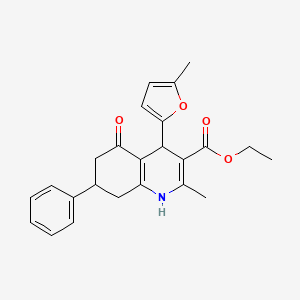

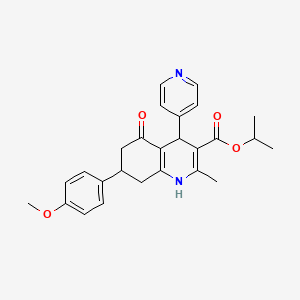

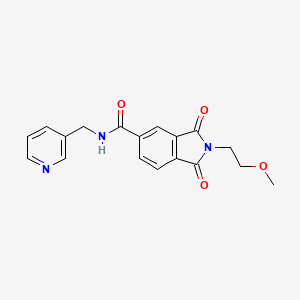
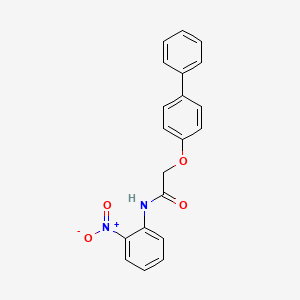
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)

![4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)